molecular formula C44H60N4O13 B1249913 Jaspisamide B

Jaspisamide B

Numéro de catalogue: B1249913
Poids moléculaire: 853 g/mol
Clé InChI: RFDARNYKMNISNP-ODRKIEQXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Jaspisamide B is a trisoxazole macrolide toxin isolated from marine sponges of the genus Jaspis . Its molecular formula is C₄₄H₆₀N₄O₁₃, with a molecular weight of 852.97 g/mol and a CAS number of 149420-77-9 . Key physicochemical properties include a density of 1.25 g/cm³, a high boiling point (1011.9°C), and a logP value of 6.569, indicating significant hydrophobicity . It exists as a solid at room temperature and is typically formulated for biological studies using solvents like DMSO, PEG300, or corn oil to enhance solubility .

Structurally, Jaspisamide B belongs to the trisoxazole macrolide family, characterized by a macrocyclic lactone core interspersed with oxazole and thiazole rings. While its exact conformation remains undetermined due to a lack of crystallographic data, its analogs (e.g., Jaspisamide A) suggest conserved features such as a terminal N-methylvinyl formamide (MVF) moiety and methylated side chains critical for bioactivity .

Propriétés

Formule moléculaire

C44H60N4O13

Poids moléculaire

853 g/mol

Nom IUPAC

N-[(E)-11-[(13E,24E)-16,22-dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide

InChI

InChI=1S/C44H60N4O13/c1-26(17-18-36(53)27(2)37(55-6)15-11-19-48(5)25-49)38(56-7)21-39-28(3)34(51)14-10-16-40-45-32(23-58-40)43-47-33(24-60-43)44-46-31(22-59-44)42(57-8)29(4)35(52)13-9-12-30(50)20-41(54)61-39/h9-11,13,16,19,22-30,34,37-39,42,50-51H,12,14-15,17-18,20-21H2,1-8H3/b13-9+,16-10+,19-11+

Clé InChI

RFDARNYKMNISNP-ODRKIEQXSA-N

SMILES isomérique

CC1C(C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)/C=C/CC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)O)C)OC)O

SMILES canonique

CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC)O

Synonymes

jaspisamide B

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Jaspisamide B shares structural homology with other actin-targeting macrolides, including Jaspisamide A , bistramide A , cytochalasin D (CD) , and kabiramide C . The table below summarizes key differences:

Compound Structural Features Binding Site on Actin Hydrogen Bonds Biological Activity (Capping/Severing)
Jaspisamide B Likely retains MVF moiety; methylated C-9 (inferred) Undetermined (similar to Jaspisamide A) Unknown Presumed moderate (based on analogs)
Jaspisamide A MVF moiety, trisoxazole core, β-OMe at C-9 Shallow cleft near subdomains 1/3 3 (2 water-mediated) Moderate activity
Bistramide A γ-amino acid, ether ring, dual amide bonds Deep cleft (back half) 4 (conserved) High capping/severing
Cytochalasin D Isoindolone core, benzyl substituent Back half of cleft 4 (1 water-mediated) High activity
Kabiramide C Similar C-6–C-9 fragment; differing C-9 conformation Similar to Jaspisamide A N/A Reduced activity due to conformation

Binding Mechanisms and Interactions

  • Jaspisamide A vs. Bistramide A/CD : Jaspisamide A’s MVF moiety partially overlaps with CD’s isoindolone ring but occupies a shallower region of the actin cleft. Only three hydrogen bonds (two water-mediated) are conserved, compared to four in bistramide A and CD . This explains its reduced capping efficiency .
  • Role of Stereochemistry : The C-9 conformation distinguishes Jaspisamide A from kabiramide C. While both share a planar trisoxazole core, Jaspisamide A’s β-OMe group aligns parallel to the ring, minimizing steric clashes with actin residues . Alterations in this region (e.g., in kabiramide C) reduce binding affinity .
  • Polar Contacts : Bistramide A and CD exhibit more polar interactions with actin (e.g., Tyr143 hydroxyl, Ile136 backbone), correlating with higher bioactivity . Jaspisamide A’s reliance on water-mediated bonds may limit its potency .

Q & A

Q. How can researchers confirm the identity and purity of Jaspisamide B in experimental settings?

Methodological Answer:

  • Validate purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data (e.g., δ<sup>1</sup>H/δ<sup>13</sup>C values) with literature-reported values .
  • For new batches, perform elemental analysis (C, H, N) to confirm molecular formula (C44H60N4O13) and assess impurities via HPLC with a purity threshold ≥95% .

Q. What are the optimal solubility and formulation strategies for Jaspisamide B in preclinical studies?

Methodological Answer:

  • Use DMSO-based stock solutions (e.g., 50–100 mg/mL) for in vitro assays. For in vivo administration, prepare working solutions using validated formulations (e.g., DMSO:Corn oil = 10:90 for IP injections) to ensure bioavailability while minimizing solvent toxicity .
  • Monitor solubility stability via dynamic light scattering (DLS) to detect aggregation over time .

Q. How should researchers design initial dose-ranging studies for Jaspisamide B?

Methodological Answer:

  • Base doses on prior cytotoxicity data (e.g., IC50 values from cancer cell lines) and adjust using allometric scaling for in vivo models. Include a vehicle control group and at least three dose levels to establish a dose-response curve .

Advanced Research Questions

Q. How can contradictory data on Jaspisamide B’s mechanism of action be resolved?

Methodological Answer:

  • Perform orthogonal assays (e.g., kinase inhibition profiling vs. apoptosis assays) to distinguish direct molecular targets from downstream effects. Use CRISPR/Cas9 gene knockout models to validate target specificity .
  • Reconcile discrepancies by cross-referencing experimental conditions (e.g., cell line variability, incubation time) from conflicting studies .

Q. What experimental controls are critical when studying Jaspisamide B’s metabolic stability?

Methodological Answer:

  • Include positive controls (e.g., cyclosporine A for CYP3A4 inhibition) and negative controls (heat-inactivated liver microsomes) in metabolic assays. Use LC-MS/MS to quantify parent compound and metabolites, with internal standards (e.g., deuterated analogs) to normalize recovery rates .

Q. How should researchers address batch-to-batch variability in Jaspisamide B synthesis?

Methodological Answer:

  • Document synthetic protocols rigorously, including reaction temperature, solvent purity, and purification steps (e.g., column chromatography gradients). Compare <sup>1</sup>H NMR spectra across batches and employ statistical tools (e.g., PCA) to identify critical process parameters .

Q. What strategies mitigate off-target effects in Jaspisamide B’s in vivo pharmacology studies?

Methodological Answer:

  • Use isoform-specific inhibitors (e.g., P-glycoprotein inhibitors) in pharmacokinetic studies to assess transporter-mediated efflux. Pair tissue distribution studies with immunohistochemistry to correlate drug concentration with target engagement .

Data Analysis & Publication Guidelines

Q. How to present conflicting spectral data for Jaspisamide B in publications?

Methodological Answer:

  • Report all anomalous peaks in supplementary materials and provide mechanistic hypotheses (e.g., solvent interactions, tautomerism). Use comparative tables to align observed data with reference values, citing prior studies that report similar discrepancies .

Q. What statistical methods are appropriate for analyzing Jaspisamide B’s dose-dependent effects?

Methodological Answer:

  • Apply nonlinear regression (e.g., log[inhibitor] vs. response in Prism) for IC50 calculations. For in vivo efficacy, use mixed-effects models to account for inter-animal variability, with post hoc tests (e.g., Tukey’s) for pairwise comparisons .

Q. How to validate Jaspisamide B’s target engagement in complex biological systems?

Methodological Answer:

  • Employ cellular thermal shift assays (CETSA) or drug affinity response target stability (DARTS) to confirm direct binding. Correlate findings with RNA-seq or proteomics data to identify downstream pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jaspisamide B
Reactant of Route 2
Jaspisamide B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.